1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile, commonly referred to as CPPC , is a chemical compound with the following structural formula:
Synthesis Analysis
The synthesis of CPPC involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine followed by cyclization and subsequent nitrile group addition. The synthetic pathway can be summarized as follows:
- 3-chlorobenzaldehyde reacts with phenylhydrazine to form the intermediate 3-chlorophenylhydrazine .
- Cyclization of the intermediate leads to the formation of the pyrazole ring.
- Finally, the nitrile group is introduced to yield CPPC.
Molecular Structure Analysis
CPPC exhibits a pyrazole core structure, characterized by a five-membered ring containing two nitrogen atoms. The chlorophenyl and phenyl groups are attached to different positions of the pyrazole ring. The presence of the carbonitrile functional group enhances its reactivity.
Chemical Reactions Analysis
CPPC can participate in various chemical reactions, including:
- Substitution Reactions : The chlorophenyl group can undergo substitution reactions with nucleophiles.
- Cyclization Reactions : CPPC can cyclize further to form more complex heterocyclic compounds.
- Reduction Reactions : The carbonitrile group can be reduced to the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : CPPC typically melts at a specific temperature (exact value varies).
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : CPPC’s stability under different conditions (light, temperature, etc.) should be investigated.
Safety And Hazards
- Toxicity : Assessing CPPC’s toxicity is crucial, especially if it is used in pharmaceuticals or other applications.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
Future Directions
Research avenues for CPPC include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive compound.
- Derivatives : Synthesize derivatives to explore structure-activity relationships.
- Industrial Applications : Explore its use in materials science or catalysis.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-phenylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-14-7-4-8-15(9-14)20-11-13(10-18)16(19-20)12-5-2-1-3-6-12/h1-9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBQSVFUTXIFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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